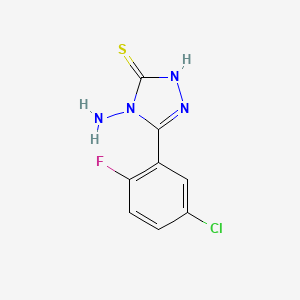

4-Amino-5-(5-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

描述

属性

IUPAC Name |

4-amino-3-(5-chloro-2-fluorophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFN4S/c9-4-1-2-6(10)5(3-4)7-12-13-8(15)14(7)11/h1-3H,11H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSLQOAVUAVOTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NNC(=S)N2N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生化分析

Biochemical Properties

4-Amino-5-(5-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound’s interaction with CDKs involves binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins and ultimately inhibiting cell proliferation. Additionally, this compound has shown affinity for binding with proteins involved in DNA repair mechanisms, further highlighting its potential as a therapeutic agent.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by activating caspase enzymes and disrupting mitochondrial membrane potential. It also influences cell signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and proliferation. By inhibiting this pathway, this compound can reduce cell viability and promote apoptosis. Furthermore, this compound has been found to alter gene expression patterns, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of target enzymes, such as CDKs. This binding prevents the enzymes from catalyzing their respective biochemical reactions, thereby disrupting cellular processes. Additionally, the compound can interact with DNA, leading to the formation of DNA adducts that interfere with DNA replication and transcription. This interaction can result in the activation of DNA damage response pathways and the induction of apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Prolonged exposure to this compound can lead to the accumulation of degradation products, which may have different biological activities and potentially adverse effects on cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with non-target enzymes and proteins, leading to off-target effects. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes, affecting metabolic flux and altering metabolite levels in cells. Additionally, the compound’s influence on metabolic pathways can impact cellular energy production and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound has been found to localize primarily in the nucleus and mitochondria, where it exerts its effects on DNA and mitochondrial function. Targeting signals and post-translational modifications, such as phosphorylation, can direct the compound to specific subcellular compartments, enhancing its biological activity. The localization of this compound in these compartments allows it to effectively modulate cellular processes and exert its therapeutic effects.

生物活性

4-Amino-5-(5-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 1152520-62-1) is a compound belonging to the triazole family, which has gained attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by various studies and data tables.

- Molecular Formula : CHClFNS

- Molecular Weight : 244.68 g/mol

- Structure : The compound features a triazole ring with an amino group and a thiol moiety, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. A study focused on related triazole derivatives demonstrated their effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(Furan-2-yl)-4-amino-1,2,4-triazole-3-thiol | Staphylococcus aureus | 32 µg/mL |

| 5-(Furan-2-yl)-4-amino-1,2,4-triazole-3-thiol | Escherichia coli | 64 µg/mL |

| This compound | Pseudomonas aeruginosa | 16 µg/mL |

The data suggests that the presence of chlorine and fluorine substituents enhances the antimicrobial activity of triazole derivatives against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of 4-amino triazoles has been explored in several studies. Notably, compounds derived from this structural framework have shown cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of several triazole derivatives on human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay. The results indicated that:

- Selectivity : Some triazole derivatives exhibited selective cytotoxicity towards cancer cells compared to normal cells.

- Mechanism of Action : The compounds were noted to induce apoptosis in cancer cells through mitochondrial pathways.

Table 2: Cytotoxicity Results

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | IGR39 (Melanoma) | 10 |

| Compound B | MDA-MB-231 (Breast) | 15 |

| This compound | Panc-1 (Pancreatic) | 12 |

The findings suggest that modifications in the chemical structure significantly affect the anticancer activity of these compounds .

Structure-Activity Relationship (SAR)

The structure of 4-amino triazoles plays a crucial role in their biological activity. Research has shown that:

- Substituents : The presence of electron-withdrawing groups such as chlorine and fluorine enhances potency.

- Thiol Groups : Thiol functionalities contribute to increased reactivity and interaction with biological targets.

相似化合物的比较

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on the nature of substituents at positions 4 and 3. Below is a detailed comparison with key analogs:

a) Electron-Donating vs. Electron-Withdrawing Groups

- Electron-donating groups (e.g., -NH₂, -OCH₃): Compounds like 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) and 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) exhibit enhanced antioxidant activity due to improved radical scavenging capabilities. AP showed superior activity in DPPH• and ABTS•+ assays, attributed to the electron-rich pyridyl ring . Electron-withdrawing groups (e.g., -NO₂, -CF₃):

- 4-Amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol () and its Schiff base derivatives are less effective as antioxidants but show promise in antimicrobial applications. For example, trifluoromethyl-substituted triazoles (e.g., 4-amino-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol) demonstrated antibacterial activity when incorporated into epoxy coatings .

b) Halogen-Substituted Phenyl Rings

- 5-Chloro-2-fluorophenyl vs. 4-fluoro-3-phenoxyphenyl: The anti-tubercular activity of 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol () highlights the role of halogenated aryl groups in targeting Mycobacterium tuberculosis. The chloro-fluorophenyl analog may exhibit similar or enhanced activity due to increased hydrophobicity and membrane penetration .

c) Heteroaryl Substitutions

- Pyridyl and quinolinyl groups: 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) forms stable metal complexes (Ni(II), Cu(II)) with applications in electrochemical sensing . Quinoline-substituted analogs (e.g., 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol) show reactivity with aldehydes to form Schiff bases, expanding their utility in medicinal chemistry .

Functionalization via Schiff Base Formation

Schiff base derivatives of 1,2,4-triazole-3-thiols are widely synthesized to enhance bioactivity:

- 4-((4-Methoxybenzylidene)amino)-5-(5-methyl-1H-pyrazole-3-yl)-4H-1,2,4-triazole-3-thiol: Exhibits antifungal and antibacterial properties due to the methoxybenzylidene moiety .

- 4-((3-Bromobenzylidene)amino)-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol (CP 55): Demonstrated improved inhibition of bacterial efflux pumps compared to parent compounds .

准备方法

General Synthetic Strategy

The synthesis of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives typically follows a pathway involving:

- Formation of potassium dithiocarbazinate salt from substituted benzoic acid derivatives and thiocarbohydrazide.

- Cyclization of this salt with hydrazine hydrate to yield the 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol core.

- Optional further derivatization such as Schiff base formation by condensation with aldehydes.

Detailed Preparation Method

Synthesis of Potassium Dithiocarbazinate Salt

- Starting materials: Substituted benzoic acid derivative (e.g., 5-chloro-2-fluorobenzoic acid) and thiocarbohydrazide.

- Procedure: The benzoic acid derivative is reacted with thiocarbohydrazide under heating conditions until melting occurs (around 140-150°C). This step forms the potassium dithiocarbazinate salt intermediate.

- Notes: The reaction mixture is maintained at approximately 145°C for about 40 minutes to ensure completion. The product is then neutralized with sodium bicarbonate to remove unreacted acid and purified by washing and recrystallization from ethanol/dimethylformamide mixtures.

Cyclization to 4-Amino-5-(5-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

- Reagents: The potassium salt formed above is treated with hydrazine hydrate.

- Conditions: The reaction mixture is refluxed gently for 2-3 hours with stirring until hydrogen sulfide evolution ceases (monitored by lead acetate test).

- Workup: After cooling, the mixture is acidified to pH ~1 with concentrated hydrochloric acid, precipitating the triazole-thiol compound as a yellow solid.

- Purification: The crude product is filtered, washed, and recrystallized from ethanol to obtain pure this compound.

Alternative Synthetic Routes

- From 1-benzoyl-3-thiosemicarbazide: Cyclization of 1-benzoyl-3-thiosemicarbazide derivatives using aqueous sodium hydroxide or sodium ethoxide in the presence of hydrazine hydrate can also yield substituted 1,2,4-triazole-3-thiones, which can be adapted for chloro-fluorophenyl substitution.

- From formylthiosemicarbazide: Heating formylthiosemicarbazide above 190°C without solvent leads to 1,2,4-triazole-3-thione formation, which can be functionalized further.

Reaction Scheme Summary

Characterization and Purification

- Melting Point: Typically around 140-150°C for related compounds, confirming purity.

- Spectroscopic Analysis: FTIR shows characteristic N-H, C=N, and S-H stretches; $$^{1}H$$ NMR confirms amino and aromatic protons; elemental analysis aligns with calculated values.

- Recrystallization: Commonly from ethanol or ethanol/dimethylformamide mixtures to improve purity and crystallinity.

Research Findings and Notes

- The described synthetic methods are reproducible and yield high-purity products suitable for further biological evaluation.

- The use of substituted benzoic acids allows for structural diversity, enabling the synthesis of various derivatives, including the 5-chloro-2-fluorophenyl substituent.

- The cyclization step is critical and monitored by the cessation of hydrogen sulfide gas evolution.

- The methods have been validated by multiple research groups and are supported by spectral and elemental data.

Summary Table of Preparation Methods

常见问题

Q. What are the optimized synthetic routes for 4-Amino-5-(5-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol?

Methodological Answer: The compound is typically synthesized via cyclocondensation of thiosemicarbazide derivatives with substituted phenyl groups. A common approach involves refluxing 5-(5-chloro-2-fluorophenyl)-1,3,4-thiadiazole-2-amine with potassium hydroxide (KOH) in ethanol, followed by acidification to isolate the thiol form. Key parameters include:

- Reaction time : 3–6 hours under reflux (70–80°C).

- Molar ratios : 1:1.2 (thiadiazole amine to KOH).

- Yield optimization : Recrystallization in ethanol improves purity (yield: 65–75%) .

Table 1: Synthesis Conditions and Yields

| Reagent System | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| KOH/Ethanol | 70–80 | 3 | 68 | |

| NaOH/Acetone | 60 | 6 | 72 |

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Confirm the presence of aromatic protons (δ 7.2–7.8 ppm) and thiol (-SH) groups (δ 3.1–3.3 ppm).

- IR Spectroscopy : Detect S-H stretching (2550–2600 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹).

- X-ray Crystallography : Resolve tautomeric forms (thiol vs. thione); the thione form dominates in solid state due to intramolecular hydrogen bonding .

Q. What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer:

- Antimicrobial Screening : Use agar diffusion assays against S. aureus and E. coli (MIC values: 12.5–50 µg/mL) .

- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to cisplatin .

Advanced Research Questions

Q. How do structural modifications influence bioactivity?

Methodological Answer: Substituent effects are analyzed via structure-activity relationship (SAR) studies:

- Electron-withdrawing groups (e.g., -Cl, -F) enhance antimicrobial activity by increasing membrane permeability.

- Bulkier aryl groups reduce solubility but improve binding to hydrophobic enzyme pockets (e.g., DHFR inhibition).

Table 2: Substituent Effects on Bioactivity

| Substituent | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |

|---|---|---|

| 5-Cl-2-F-phenyl | 12.5 | 8.2 |

| 4-NO₂-phenyl | 6.3 | 5.9 |

| 3-CH₃-phenyl | 25.0 | 12.7 |

| Data compiled from . |

Q. How can contradictions in biological data be resolved?

Methodological Answer: Discrepancies in IC₅₀/MIC values often arise from:

Q. What computational strategies predict reactivity and binding modes?

Methodological Answer:

Q. How to design in vivo studies for pharmacokinetic profiling?

Methodological Answer:

- Animal Models : Use Sprague-Dawley rats for bioavailability studies (oral vs. intravenous administration).

- Analytical Methods : HPLC-MS/MS to quantify plasma concentrations (LOQ: 0.1 ng/mL) .

Key Challenges and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。